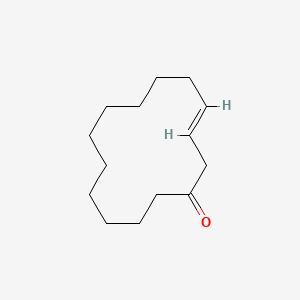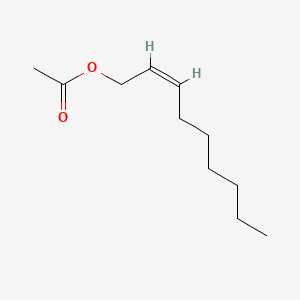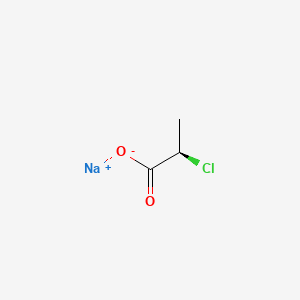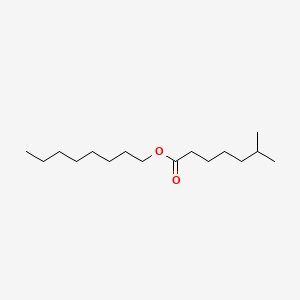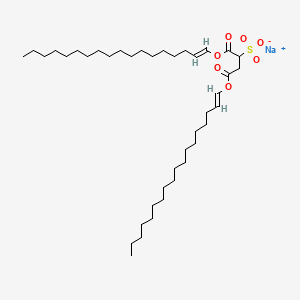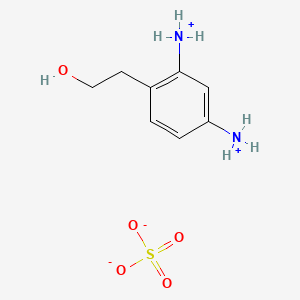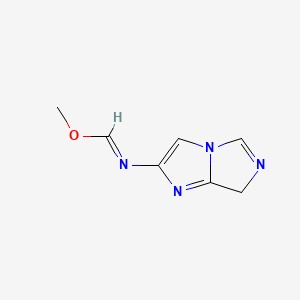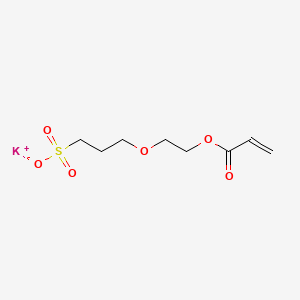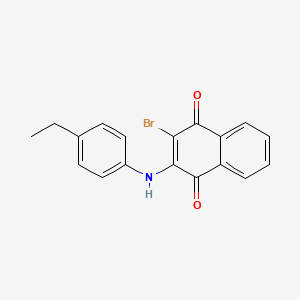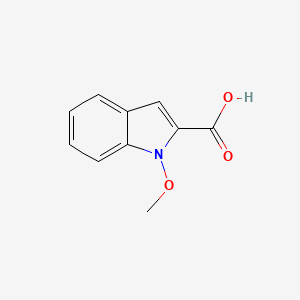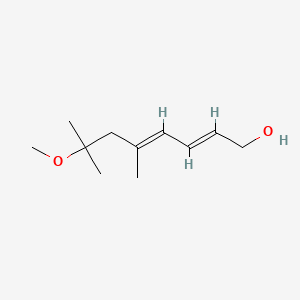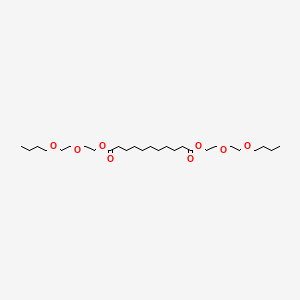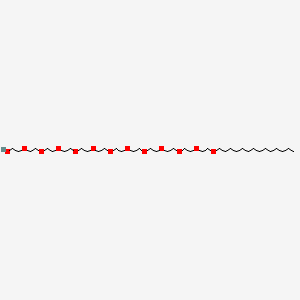
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol is a long-chain polyether alcohol. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group. It is a member of the polyethylene glycol family, which is known for its solubility in water and various organic solvents. The compound’s structure allows it to interact with a wide range of substances, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol typically involves the polymerization of ethylene oxide. The process starts with the initiation of the polymerization reaction using a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer chain length.
Industrial Production Methods: In an industrial setting, the production of this compound is achieved through a continuous polymerization process. Ethylene oxide is fed into a reactor containing the initiator and a catalyst. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to control the molecular weight distribution of the final product. The resulting polymer is then purified and converted into the desired alcohol form through a series of chemical reactions.
化学反応の分析
Types of Reactions: 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alkanes.
Substitution: Halogenated compounds, amines.
科学的研究の応用
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of lubricants, surfactants, and emulsifiers.
作用機序
The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The compound’s multiple ether linkages allow it to form stable complexes with other molecules, enhancing its solubility and reactivity. In biological systems, it can interact with cell membranes and proteins, facilitating the delivery of therapeutic agents.
類似化合物との比較
Polyethylene glycol (PEG): A family of compounds with varying chain lengths and molecular weights.
Polypropylene glycol (PPG): Similar in structure but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): A polyether with tetrahydrofuran units.
Uniqueness: 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which provide it with distinct solubility and reactivity properties. Its ability to form stable complexes with a wide range of substances makes it particularly valuable in various applications, from pharmaceuticals to industrial processes.
特性
CAS番号 |
94159-75-8 |
|---|---|
分子式 |
C38H78O13 |
分子量 |
743.0 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C38H78O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-40-17-19-42-21-23-44-25-27-46-29-31-48-33-35-50-37-38-51-36-34-49-32-30-47-28-26-45-24-22-43-20-18-41-16-14-39/h39H,2-38H2,1H3 |
InChIキー |
CAYQUDJGOSZBKU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


